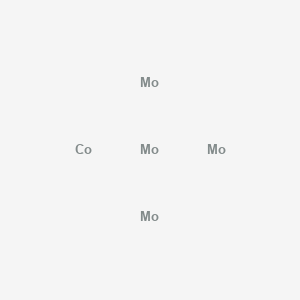

Cobalt--molybdenum (1/4)

Description

Structure

2D Structure

Properties

CAS No. |

922735-42-0 |

|---|---|

Molecular Formula |

CoMo4 |

Molecular Weight |

442.7 g/mol |

IUPAC Name |

cobalt;molybdenum |

InChI |

InChI=1S/Co.4Mo |

InChI Key |

PLWXAPPDZMKLJS-UHFFFAOYSA-N |

Canonical SMILES |

[Co].[Mo].[Mo].[Mo].[Mo] |

Origin of Product |

United States |

Synthetic Methodologies for Cobalt Molybdenum Compounds

Solution-Based Approaches for Cobalt-Molybdenum Compound Formation

Solution-based synthesis routes are widely employed for the formation of cobalt-molybdenum compounds due to their ability to provide excellent control over stoichiometry, morphology, and homogeneity at relatively low temperatures. These methods include hydrothermal and solvothermal synthesis, co-precipitation, and freeze-drying, each offering distinct advantages in producing nanostructured materials and uniform precursors.

Hydrothermal and Solvothermal Synthesis of Cobalt-Molybdenum Nanostructures

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline nanostructures from aqueous or non-aqueous solutions under elevated temperature and pressure. These methods facilitate the formation of complex, hierarchical architectures by controlling reaction parameters such as temperature, time, and the concentration of precursors.

For instance, three-dimensional (3D) hierarchical nanostructures of cobalt molybdenum oxide hydrate (B1144303) (CoMoO₄·nH₂O) can be grown on a substrate like nickel foam using a hydrothermal process. bohrium.com In a typical synthesis, cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) and sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O) are dissolved in water, and the reaction is carried out in a sealed autoclave. bohrium.com The resulting material often consists of interconnected nanosheets that form flower-like structures. bohrium.com Similarly, solvothermal synthesis, which uses non-aqueous solvents like ethylene (B1197577) glycol, has been employed to produce cobalt and molybdenum-based nanoparticles. mdpi.com The choice of solvent can influence the reducing environment and the morphology of the final product. mdpi.com Microwave-assisted hydrothermal techniques have also been developed to accelerate the synthesis of ternary nickel-cobalt-molybdenum sulfides on carbon cloth, demonstrating the rapid formation of nanostructured arrays. acs.org

Detailed research findings indicate that the morphology of the synthesized nanostructures can be precisely controlled. By adjusting the molar ratio of reactants, solvents, reaction time, and temperature, various morphologies such as flower-like, cube-like, and ball-like cobalt sulfide (B99878) nanostructures have been achieved using cobalt(II) nitrate and thiourea (B124793) as precursors in a hydrothermal process. rsc.org

Interactive Data Table: Hydrothermal Synthesis Parameters for Co-Mo Nanostructures

| Precursors | Substrate/Solvent | Temperature (°C) | Time (h) | Resulting Nanostructure | Reference |

|---|---|---|---|---|---|

| Co(NO₃)₂·6H₂O, Na₂MoO₄·2H₂O | Nickel Foam / Water | 120 | 6 | 3D Flower-like CoMoO₄·nH₂O nanosheets | bohrium.com |

| Co(NO₃)₂·6H₂O, Thiourea | Water/Ethanol (B145695) | 180 | 12-48 | Flower-like, cube-like, ball-like CoS | rsc.org |

| NiCl₂·6H₂O, CoCl₂·6H₂O, Na₂MoO₄·9H₂O | Carbon Cloth / Water | 120 | 10 min (Microwave) | NiCoMoS nanosheet arrays | acs.org |

| Co(NO₃)₂, (NH₄)₆Mo₇O₂₄ | Water | Not Specified | Not Specified | Co-Mo-O needle-like structures | researchgate.net |

Co-precipitation Techniques for Cobalt-Molybdenum Precursors

Co-precipitation is a straightforward and effective method for synthesizing homogeneous precursors of cobalt-molybdenum oxides. This technique involves the simultaneous precipitation of multiple cations from a solution by adding a precipitating agent. The resulting solid is typically an amorphous or poorly crystalline precursor that can be subsequently treated thermally to obtain the desired crystalline phase.

A common approach involves using aqueous solutions of cobalt salts, such as cobalt(II) nitrate (Co(NO₃)₂·6H₂O), and molybdenum sources like ammonium (B1175870) molybdate ((NH₄)₆Mo₇O₂₄·4H₂O). scielo.org.cofunglass.eu An agent like ammonium hydroxide (B78521) (NH₄OH) is often used to induce precipitation. scielo.org.co The process is typically carried out at elevated temperatures (e.g., 353 K or 80 °C) with stirring to ensure homogeneity and is followed by a crystallization period. researchgate.netscielo.org.co The resulting precipitate, often a hydrated cobalt molybdate, is then filtered, dried, and can be used for further processing. scielo.org.co This method has been successfully used to prepare precursors for catalysts, where the precursor material is supported on materials like alumina (B75360) or activated carbon. funglass.eucjcatal.com

The simplicity of the co-precipitation method allows for the synthesis of hydrated cobalt molybdate without the need for complex pH adjustments in some cases. researchgate.net For example, dissolving precursors like (NH₄)₆Mo₇O₂₄·2H₂O and CoCl₂·6H₂O in water at 80 °C under vigorous stirring can directly yield the desired hydrated molybdate. researchgate.net

Interactive Data Table: Co-precipitation Synthesis of Cobalt-Molybdenum Precursors

| Cobalt Precursor | Molybdenum Precursor | Precipitating Agent | Temperature | Resulting Material | Reference |

|---|---|---|---|---|---|

| Co(NO₃)₂·6H₂O | (NH₄)₆Mo₇O₂₄·4H₂O | NH₄OH | 353 K (80 °C) | CoMoϕy precursor | scielo.org.co |

| Co(NO₃)₂ | (NH₄)₆Mo₇O₂₄ | (NH₄)₂CO₃ | Not Specified | Alumina-supported Co-Mo oxide | cjcatal.com |

| CoCl₂·6H₂O | (NH₄)₆Mo₇O₂₄·2H₂O | None specified | 80 °C | Hydrated cobalt molybdate | researchgate.net |

| Co(NO₃)₂·6H₂O | (NH₄)₆Mo₇O₂₄·4H₂O | Not Specified (on support) | Not Specified | Cobalt molybdate on activated carbon | funglass.eu |

Freeze-Drying Routes for Homogeneous Precursor Development

Freeze-drying, or lyophilization, is a sophisticated technique used to produce highly homogeneous and amorphous precursors. The process involves dissolving the metal salts in an aqueous solution, flash-freezing the solution, and then removing the frozen solvent under vacuum through sublimation. This rapid freezing prevents phase separation and the segregation of components, which can occur during conventional evaporation or precipitation.

This method has been successfully applied to produce precursors for both mixed cobalt-nickel molybdates (Co₁₋ₓNiₓMoO₄) and intermetallic cobalt-molybdenum compounds. rsc.orgacs.org Starting materials typically include soluble salts like cobalt acetate (B1210297) (CoC₄H₆O₄·4H₂O) and ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O). rsc.org These are dissolved in distilled water, often with the addition of a small amount of nitric acid to ensure complete dissolution and prevent premature precipitation, achieving a pH of around 1-2. rsc.org The resulting solution is then freeze-dried to obtain a loose, amorphous powder. rsc.org

The key advantage of this route is that the amorphous, freeze-dried precursors are composed of intimately mixed components at the atomic or molecular level. Subsequent thermal treatment of these precursors at relatively low temperatures can yield nanostructured materials, with particle diameters typically in the range of 30-40 nm and high specific surface areas (20-40 m²/g). acs.org

Influence of Solution pH and Precursor Stoichiometry on Cobalt-Molybdenum Material Properties

The properties of cobalt-molybdenum compounds are highly sensitive to the chemical conditions during their synthesis, particularly the solution pH and the stoichiometry of the precursors. The pH of the precipitation medium has a profound effect on the crystalline structure and phase composition of the resulting materials.

Studies have shown that varying the precipitation pH when using cobalt(II) nitrate and ammonium heptamolybdate solutions leads to different precursor phases. iucr.org For instance, precipitation at a pH of 5.5 yields CoMoO₄·nH₂O, whereas a more alkaline condition with a pH of 7.5 results in the formation of NH₄H₃Co₂Mo₂O₁₀. iucr.org These different precursors exhibit distinct thermal decomposition and reduction pathways, ultimately influencing the final catalytically active phases. iucr.org The co-precipitation of cobalt and molybdate is observed to begin at a pH of 4, with most of the molybdenum precipitating by pH 5. researchgate.net However, at a pH of 7 or higher, molybdenum can redissolve. researchgate.net This demonstrates that precise pH control is critical for achieving the desired composition.

The initial stoichiometry of the cobalt and molybdenum precursors directly dictates the composition of the final compound. By carefully adjusting the molar ratios of the starting metal salts in the solution, specific intermetallic compounds such as Co₃Mo and Co₇Mo₆ can be targeted. rsc.orgrsc.org This control is fundamental in methods like freeze-drying and co-precipitation to ensure the formation of single-phase materials after subsequent thermal treatments.

Interactive Data Table: Effect of pH on Cobalt-Molybdenum Precursor Phase

| Precursors | pH | Resulting Precursor Phase | Subsequent Phases (after calcination/ammonolysis) | Reference |

|---|---|---|---|---|

| Co(NO₃)₂, (NH₄)₆Mo₇O₂₄ | 5.5 | CoMoO₄·nH₂O | CoMoO₄, Co₃Mo₃N, Co₂Mo₃N | iucr.org |

| Co(NO₃)₂, (NH₄)₆Mo₇O₂₄ | 7.5 | NH₄H₃Co₂Mo₂O₁₀ | CoMoO₄, Co₂Mo₃O₈, Co₃Mo, Co, Co₃Mo₃N, Co₂Mo₃N | iucr.org |

| Co-Mo aqueous solution | 4.0 | Cobalt molybdate oxide hydrate | Not Applicable | researchgate.net |

| Co-Mo aqueous solution | >7.0 | Cobalt hydroxide (molybdenum redissolves) | Not Applicable | researchgate.net |

Solid-State and Thermochemical Synthesis of Cobalt-Molybdenum Compounds

Solid-state and thermochemical methods typically involve the transformation of precursor materials, often oxides, into the desired compounds through heat treatment under controlled atmospheres. Thermal reduction is a key process in this category for producing intermetallic cobalt-molybdenum compounds.

Thermal Reduction Protocols for Intermetallic Cobalt-Molybdenum Compounds

The synthesis of intermetallic Co-Mo compounds, such as Co₃Mo and Co₇Mo₆, is commonly achieved by the thermal reduction of oxide precursors. rsc.orgrsc.org These precursors are often synthesized via the solution-based methods described previously, such as freeze-drying or co-precipitation, to ensure a high degree of homogeneity.

The reduction process is carried out in a tube furnace under a reducing atmosphere, typically a mixture of hydrogen and an inert gas like argon (e.g., 8% H₂ in Ar). rsc.org The amorphous or oxide precursor powder is heated according to a specific temperature program. The reduction of cobalt molybdates is a multi-step process. For example, the β-CoMoO₄ phase first reduces to a mixture of Co₂Mo₃O₈ and Co₂MoO₄ at around 807 K. scielo.org.co A subsequent reduction at higher temperatures (e.g., 1113 K) leads to the formation of the metallic elements, which then form the intermetallic phases. scielo.org.co The specific intermetallic phase obtained depends on the initial stoichiometry of the precursor. For instance, precursors with a Co:Mo ratio of 3:1 and 7:6 can be reduced to form single-phase Co₃Mo and Co₇Mo₆, respectively. rsc.orgrsc.org The oxidation of these intermetallic compounds begins at relatively low temperatures (around 450-500 K), with the process being complete at 873 K for Co₃Mo and 650 K for Co₇Mo₆. rsc.org

Interactive Data Table: Thermal Reduction of Co-Mo Precursors

| Precursor Material | Atmosphere | Reduction Temperature(s) | Resulting Intermetallic/Phase | Reference |

|---|---|---|---|---|

| Freeze-dried Co:Mo=3:1 precursor | 8% H₂ in Ar | Not specified, followed by slow cooling | Co₃Mo | rsc.orgrsc.org |

| Freeze-dried Co:Mo=7:6 precursor | 8% H₂ in Ar | Not specified, followed by slow cooling | Co₇Mo₆ | rsc.orgrsc.org |

| β-CoMoO₄ (from calcined CoMoϕy) | H₂ | 807 K; 1113 K | Co₂Mo₃O₈ + Co₂MoO₄; Co + Mo (metals) | scielo.org.co |

| CoMoO₄ precipitate (on alumina) | H₂ | Not specified | Co₃Mo | researchgate.net |

Carbothermal Reduction for Cobalt-Molybdenum Carbides

Carbothermal reduction is a high-temperature process utilized to synthesize cobalt-molybdenum carbides by reacting oxide precursors with a carbon source. This method can produce various bimetallic carbide phases, such as Co₃Mo₃C and Co₆Mo₆C. scispace.comresearchgate.net The carbon source can be intrinsic to the support material or an externally added organic compound like sucrose (B13894) or phenolic resin. scispace.comresearchgate.net

The synthesis often begins with the impregnation of a porous template, such as mesoporous SBA-15 silica, with an aqueous solution of metal salts like cobalt nitrate hexahydrate and ammonium heptamolybdate. scispace.com After drying and calcination to form oxide precursors, the material is treated with a carbon source. scispace.com The subsequent heating in a controlled atmosphere, typically hydrogen or an inert gas like argon, facilitates the reduction of the oxides and carburization to form the carbide phases. scispace.comresearchgate.net For instance, using phenolic resin as a carbon source, nearly pure Co₃Mo₃C and Co₆Mo₆C can be obtained under a hydrogen atmosphere at a relatively low temperature of 630°C. researchgate.net

The reaction pathway involves several stages. Studies on the carbothermic reduction of CoMoO₄ have identified intermediate phases like Co₂Mo₃O₈ and CoMoO₃. researchgate.net The reactivity of the constituent oxides and the nature of the reducing atmosphere (e.g., solid carbon vs. CO gas) play a crucial role in the reaction sequence and the final product composition. researchgate.net Reactions with CO gas, for example, tend to form metals at comparable rates, which encourages the formation of mixed carbides and metal solid solutions. researchgate.net

Table 1: Parameters in Carbothermal Synthesis of Co-Mo Carbides

| Parameter | Description | Example Findings | Source |

| Carbon Source | The provider of carbon for the carburization process. | Sucrose, phenolic resin, polypyrrole, or carbon supports can be used. scispace.comresearchgate.netnih.gov | scispace.comresearchgate.netnih.gov |

| Atmosphere | The gaseous environment during heating. | A hydrogen atmosphere is effective for forming Co₃Mo₃C and Co₆Mo₆C at 630°C. researchgate.net | researchgate.net |

| Temperature | The reaction temperature for reduction and carburization. | Carburization of molybdenum oxides on carbon supports occurs in the range of 610 to 900°C. nih.gov | nih.gov |

| Precursors | Starting metal salts and oxides. | Cobalt nitrate 6-hydrate and ammonium heptamolybdate 4-hydrate are common precursors. scispace.com | scispace.com |

| Intermediates | Phases formed during the reaction. | Co₂Mo₃O₈ and CoMoO₃ are observed as intermediates in the reduction of CoMoO₄. researchgate.net | researchgate.net |

Ammonolysis for Cobalt-Molybdenum Nitrides

The synthesis of cobalt-molybdenum nitrides is commonly achieved through the ammonolysis of mixed oxide precursors. iucr.org This two-stage process typically involves preparing a precursor, often a cobalt molybdate such as CoMoO₄·3/4H₂O, followed by its reduction and nitridation under an ammonia (B1221849) (NH₃) atmosphere at elevated temperatures, usually around 700°C. d-nb.infoacs.org

During ammonolysis, the oxide precursor undergoes a series of transformations. In-situ X-ray diffraction studies have been instrumental in identifying the intermediate phases that form during the process. acs.orgacs.org For example, the ammonolysis of cobalt molybdenum oxides can proceed through intermediates such as CoMoO₄, Co₂Mo₃O₈, Mo₂N, and metallic cobalt before the final ternary nitride is formed. acs.orgacs.org The annealing of CoMoO₄·3/4H₂O under a nitrogen atmosphere prior to ammonolysis can lead to a mixture of Co₂Mo₃O₈ and metallic cobalt, which then converts to cobalt molybdenum nitrides upon exposure to ammonia. d-nb.info

The final product is often a mixture of different crystallographic phases, such as Co₂Mo₃N and Co₃Mo₃N. iucr.orgd-nb.info The ratio of these nitride phases is critical as it influences the material's properties, for instance, its catalytic activity in ammonia synthesis. iucr.org This ratio can be affected by synthesis parameters including the composition of the precursor and the ammonolysis temperature. iucr.org An alternative approach involves the mechanochemical formation of a mixture of cobalt and molybdenum salts with a controlled Co:Mo molar ratio, which is then reduced under ammonia, bypassing the need for a separate precursor precipitation step. iucr.org

Table 2: Key Stages and Phases in Ammonolysis of Co-Mo Oxides

| Stage | Process | Observed Phases | Source |

| Precursor Preparation | Formation of a mixed oxide precursor. | CoMoO₄·3/4H₂O is a common precursor. d-nb.info | d-nb.info |

| Intermediate Formation | Decomposition and partial reduction under NH₃. | CoMoO₄, Co₂Mo₃O₈, Mo₂N, metallic cobalt, Co₂Mo₃N. acs.orgacs.org | acs.orgacs.org |

| Final Nitride Formation | Nitridation at high temperature (e.g., ~700°C). | A mixture of Co₂Mo₃N and Co₃Mo₃N is typically formed. iucr.orgd-nb.info | iucr.orgd-nb.info |

| Phase Transformation | Further reaction under specific atmospheres. | Co₃Mo₃N can transform into Co₆Mo₆N in a hydrogen-rich environment. d-nb.info | d-nb.info |

Electrochemical Deposition and Conversion Methods for Cobalt-Molybdenum Thin Films and Alloys

Electrochemical deposition is a versatile technique for fabricating cobalt-molybdenum alloy thin films. This method allows for precise control over the film's composition, structure, and magnetic properties by adjusting parameters such as bath composition, pH, applied potential, and current density. researchgate.netustb.edu.cn Co-Mo alloys are typically deposited from aqueous solutions containing cobalt and molybdate ions, often with a complexing agent like citrate (B86180) to control the deposition process. researchgate.netustb.edu.cncore.ac.uk

The codeposition of molybdenum with cobalt is an "induced" process, meaning molybdenum does not deposit on its own but requires the presence of an iron-group metal like cobalt. researchgate.netdiva-portal.org The mechanism can involve the formation of intermediate adsorbed species on the electrode surface. diva-portal.org The process is often accompanied by side reactions, including the formation of molybdenum oxides and hydrogen evolution, which can influence the final film quality. researchgate.net

Research has shown that crack-free, homogeneous, and amorphous Co-Mo alloy films can be obtained from baths with low molybdate concentrations at low deposition potentials. ustb.edu.cn The ratio of molybdate to cobalt ions in the electrolyte is a critical factor influencing the film's properties. ustb.edu.cn For example, Co-Mo films with a molybdenum content of up to 30 wt% can be produced, though higher concentrations may lead to cracked films. ustb.edu.cn These electrodeposited alloys, including ternary systems like Fe-Co-Mo, often exhibit soft-magnetic properties, characterized by low coercivity, making them suitable for applications in micro-electromechanical systems (MEMS) and magnetic storage devices. ustb.edu.cncore.ac.uk

Table 3: Electrochemical Deposition Parameters for Co-Mo Alloys

| Parameter | Influence on Deposition and Film Properties | Example | Source |

| Bath Composition | Determines the elemental content and structure of the alloy. | Citrate baths are commonly used; the [MoO₄]²⁻/[Co²⁺] ratio is critical. ustb.edu.cncore.ac.uk | ustb.edu.cncore.ac.uk |

| Applied Potential | Affects film morphology, structure, and magnetic properties. | Low deposition potentials favor crack-free films. ustb.edu.cn | ustb.edu.cn |

| pH | Influences ion speciation and side reactions. | Deposition from a sulphate bath was studied at pH 4. researchgate.net | researchgate.net |

| Nucleation & Growth | Describes the initial stages of film formation. | Can follow an instantaneous nucleation and 3D diffusion-limited growth model. researchgate.net | researchgate.net |

| Film Properties | The resulting characteristics of the deposited layer. | Amorphous structures with soft-magnetic properties (e.g., coercivity of 87 Oe) can be achieved. ustb.edu.cn | ustb.edu.cn |

Advanced and Hybrid Synthesis Strategies for Tailored Cobalt-Molybdenum Architectures

Advanced synthesis strategies are being developed to create Co-Mo materials with precisely controlled architectures and functionalities. These methods often combine multiple techniques or employ novel energy sources to achieve unique structural phases and morphologies.

Microwave-Assisted Synthesis of Cobalt-Molybdenum Materials

Microwave-assisted synthesis offers a rapid and efficient route to produce cobalt-molybdenum materials. rsc.org This method utilizes microwave irradiation to heat the reaction mixture, often leading to faster reaction rates and the formation of nanostructured materials with high surface areas. rsc.orgnih.gov

One application is the synthesis of cobalt molybdenum oxides on a substrate like nickel foam. rsc.org By using precursors such as cobalt nitrate and sodium molybdate, a microwave-assisted approach followed by an annealing step can create heterointerfaces composed of multiple suboxide phases, including CoO, CoMoO₃, and Co₂Mo₃O₈. rsc.orgrsc.orgresearchgate.net The molar ratio of cobalt to molybdenum in the precursor solution can be adjusted to tune the composition and enhance properties like electrocatalytic activity for water splitting. rsc.orgresearchgate.net Furthermore, one-pot microwave-assisted synthesis has been employed to prepare ternary catalysts, such as graphene-supported PtCoMo nanoparticles, simplifying the fabrication process compared to traditional multi-step methods. mdpi.com

Ion-Exchange Processes for Specific Cobalt-Molybdenum Structural Phases

Ion-exchange processes provide a pathway for the precise compositional control and synthesis of specific structural phases in cobalt-molybdenum systems. This method involves the stoichiometric replacement of ions in a solid material with ions from a solution.

This technique is particularly useful for purification and for creating complex, tailored architectures. For instance, ion-exchange resins like Diphonix have been used to selectively remove molybdenum and iron impurities from cobalt chloride solutions, which is a crucial step in the recovery of cobalt from spent catalysts. acs.org The efficiency of the ion exchange is highly dependent on the pH of the solution. acs.org In materials synthesis, ion exchange can be used as a key step in building complex catalysts. A cobalt-based zeolitic imidazolate framework (ZIF-67) can be used as a self-sacrificial template, where a reaction with ammonium molybdate leads to a partial cation exchange of Co³⁺ with Mo⁶⁺, forming a wrinkled, nanosheet-based Co-Mo metal-organic framework (MOF). semanticscholar.org This demonstrates the ability of ion exchange to create specific structural and compositional features.

One-Pot Calcination Routes for Cobalt-Molybdenum Systems

One-pot calcination routes represent a streamlined approach to synthesizing complex cobalt-molybdenum systems. This method involves heating a mixture of precursors in a single step to induce decomposition, reaction, and phase formation, often resulting in composite materials with intimate contact between different phases.

For example, molybdenum and cobalt co-doped vanadium carbide nanoparticles encapsulated in nanocarbon (Mo, Co-VC@C) have been successfully synthesized via a one-pot calcination route. rsc.org In another application, flower-like cobalt-molybdenum mixed-oxide microspheres were synthesized through a hydrothermal process followed by a single calcination step at 450°C. mdpi.com This process, starting with CoCl₂ and (NH₄)₆Mo₇O₂₄, yields a hierarchical architecture composed of ultrathin mesoporous nanosheets. mdpi.com Similarly, ultrathin cobalt molybdenum phosphide (B1233454) (CoMoP) nanosheets can be produced by calcining a Co-Mo MOF in the presence of a phosphorus source like NaH₂PO₂·H₂O, combining the final structural formation and phosphorization into one thermal treatment step. semanticscholar.org

Phase Equilibria and Intermetallic Structures in Cobalt Molybdenum Systems

Binary Cobalt-Molybdenum Phase Diagrams and Intermetallic Phases (e.g., Co₃Mo, Co₇Mo₆)

The binary Co-Mo system is characterized by the presence of several intermetallic compounds, each stable within specific temperature and composition ranges. nist.gov The phase diagram for this system reveals the formation of key intermetallic phases, including Co₃Mo and the µ-phase (Co₇Mo₆). nist.govresearchgate.net

The Co₃Mo intermetallic compound, with a D0₁₉ crystal structure, exists over a narrow range of compositions. researchgate.netmdpi.com It is formed through a peritectoid reaction at approximately 1025 °C. mdpi.com Another significant phase is the µ-phase, Co₇Mo₆, which exhibits a broader homogeneity range of about 3 to 7 atomic percent molybdenum. nist.gov The µ-phase is a Frank-Kasper phase. materialsproject.org Other intermetallic phases reported in the Co-Mo system include θ (approximated as Co₉Mo₂), ε (approximated as Co₃Mo), and σ (approximated as Co₂Mo₃). nist.gov The cobalt-based solid solutions exist as both low-temperature ferromagnetic and high-temperature paramagnetic phases. nist.gov

Table 1: Key Intermetallic Phases in the Binary Co-Mo System

| Phase | Formula | Crystal System | Space Group |

| ε-phase | Co₃Mo | Hexagonal | P6₃/mmc |

| µ-phase | Co₇Mo₆ | Trigonal | R-3m |

This table summarizes the primary intermetallic phases discussed in the Co-Mo binary system.

Ternary and Multicomponent Cobalt-Molybdenum Phase Systems (e.g., Fe-Mo-Co, Co-Mo-W, Co-C-Mo, Co-Al-Nb-Mo)

The addition of a third or more elements to the Co-Mo system introduces further complexity and the potential for new phase formation, which is critical in the design of superalloys and other advanced materials.

Fe-Mo-Co: In the Fe-Mo-Co ternary system, the µ-phase (Fe₇Mo₆ and Co₇Mo₆) forms a continuous solid solution at temperatures of 800 °C and 1350 °C. mdpi.com Investigations at 800 °C have identified single-phase regions of α, γ, and µ, along with five two-phase regions and two three-phase regions. No ternary compounds have been found in this system. mdpi.com The µ-phase is a key strengthening component in Fe-Co-Mo based materials. researchgate.net

Co-Mo-W: The Co-Mo-W system is a critical subsystem for many cobalt- and nickel-based superalloys. The phase equilibria in this system, along with other related ternaries like Co-Al-W, are essential for predicting and controlling the microstructure and properties of these high-performance materials. bohrium.com

Co-C-Mo: The introduction of carbon into the Co-Mo system leads to the formation of ternary carbides. researchgate.net The Co₆Mo₆C phase is noted to be unstable at temperatures above 1000°C, decomposing into Co₃Mo₃C and the µ-phase (Co₇Mo₆). researchgate.net The modeling of the C-Co-Mo system involves describing the liquid phase as a substitutional solution and solid solution phases using a sublattice model. researchgate.net

Co-Al-Nb-Mo: In this quaternary system, which is relevant to the development of new heat-resistant superalloys, various intermetallic phases are observed. mdpi.com At 1000 °C in the Co-Nb-Mo ternary subsystem, the Co₃Mo intermetallic can dissolve up to 6.2 at. % of niobium. mdpi.com Studies have reported the formation of Co₃(Mo,Nb) with a D0₁₉ structure in a Co–10Al–5Mo–2Nb (at. %) alloy. mdpi.com The presence of an intermetallic phase with an L1₂ structure has also been identified in certain compositions within the Co-Al-Nb-Mo system. mdpi.com

Crystallographic Structures of Cobalt-Molybdenum Compounds

The specific arrangement of atoms within the crystal lattice of cobalt-molybdenum compounds dictates many of their physical and chemical properties.

Structural Models of CoMoS Phases

The CoMoS phase is a critical component in hydrodesulfurization (HDS) catalysts, where it is believed to be the active site. oup.com The structure consists of cobalt atoms located at the edges of MoS₂ nanoparticles. oup.comresearchgate.net One proposed model suggests that the CoMoS phase consists of dinuclear cobalt clusters on the MoS₂ edges. oup.com Another widely accepted model, the "CoMoS phase," was proposed based on various characterization techniques and also places Co atoms at the edges of finely dispersed MoS₂ particles. oup.com The structure of the CoMoS phase can be influenced by the support material, with distinctions made between Type I and Type II CoMoS phases, which differ in their interaction with supports like alumina (B75360). uu.nlau.dk The edges of the CoMoS structure are catalytically active, and their specific termination (e.g., S-edge or Mo-edge) and coverage with hydrogen play a crucial role in the catalytic process. researchgate.net

Crystal Structures of Cobalt-Molybdenum Nitrides (e.g., Co₂Mo₃N, Co₃Mo₃N, Co₆Mo₆N)

Cobalt-molybdenum nitrides exhibit complex crystal structures with interesting properties.

Co₂Mo₃N: This nitride crystallizes in the cubic P4₁32 space group. materialsproject.org In this structure, molybdenum atoms are bonded to six cobalt atoms and two nitrogen atoms in a bent geometry. materialsproject.org The cobalt atoms are coordinated to nine molybdenum atoms and three other cobalt atoms, forming CoCo₃Mo₉ cuboctahedra. materialsproject.org

Co₃Mo₃N: This compound adopts the cubic Fd̅3m space group. materialsproject.org Molybdenum atoms are coordinated to six cobalt and two nitrogen atoms. materialsproject.org There are two distinct cobalt sites. In one, cobalt is bonded to six molybdenum and six other cobalt atoms, forming CoCo₆Mo₆ cuboctahedra. materialsproject.org In the other site, cobalt has a 12-coordinate geometry with six molybdenum and six cobalt atoms. materialsproject.org

Co₆Mo₆N: While specific structural data for Co₆Mo₆N was not found in the provided search results, it is part of the family of η-type nitrides, similar to Co₃Mo₃N.

Table 2: Crystallographic Data for Select Cobalt-Molybdenum Nitrides

| Compound | Crystal System | Space Group | Lattice Parameter (a) |

| Co₂Mo₃N | Cubic | P4₁32 | 6.67 Å |

| Co₃Mo₃N | Cubic | Fd̅3m | 11.05 Å |

This table provides a summary of the crystallographic information for the discussed cobalt-molybdenum nitrides.

Crystal Structures of Cobalt-Molybdenum Carbides (e.g., Co₃Mo₃C, Co₆Mo₆C)

Cobalt-molybdenum carbides are important phases in hard metals and other wear-resistant materials.

Co₃Mo₃C and Co₆Mo₆C: These are known as eta-carbides. researchgate.net The Co₆Mo₆C phase is known to decompose at elevated temperatures into Co₃Mo₃C and the Co₇Mo₆ µ-phase. researchgate.net These carbides are structurally related, and their formation is a key aspect of the C-Co-Mo ternary system. researchgate.net

Complex Cobalt-Molybdenum Chalcogenide Structures (e.g., Tellurides, Selenides)

Beyond sulfides, cobalt and molybdenum also form complex structures with other chalcogens like selenium and tellurium.

Selenides: In the Co-Mo-Se system, heterostructures of CoSe₂ and MoSe₂ can be formed. frontiersin.orgfrontiersin.org For instance, high-resolution transmission electron microscopy has revealed lattice fringes corresponding to the (111) plane of CoSe₂ and the (002) plane of MoSe₂ in a CoSe₂/MoSe₂ composite. frontiersin.org Cobalt diselenide (CoSe₂) can exist in both orthorhombic and cubic crystal structures. acs.org The synthesis of hierarchical structures containing both CoSe₂ and MoSe₂ has been explored for applications in electrocatalysis. frontiersin.orgfrontiersin.org

Tellurides: Detailed crystallographic information for cobalt-molybdenum tellurides was not prominently available in the search results.

Microstructural Evolution and Phase Transformations in Cobalt-Molybdenum Materials

The microstructure of cobalt-molybdenum (Co-Mo) materials is complex and highly dependent on processing conditions, such as heat treatment and solidification rates. These processes drive phase transformations that dictate the material's final mechanical properties.

A fundamental transformation in cobalt-based alloys is the allotropic change from a high-temperature face-centered cubic (fcc) γ phase to a low-temperature hexagonal close-packed (hcp) ε phase. ufc.br This transformation is critical as the γ phase, with its greater number of independent slip systems, generally imparts more ductility, while the ε phase is harder and contributes to wear resistance. ufc.brresearchgate.net The γ→ε transformation can be initiated in several ways: by slow cooling, isothermally by holding at an elevated temperature (e.g., around 800 °C), or through strain-induced martensitic transformation. ufc.brresearchgate.net However, under normal cooling conditions, the transformation is often suppressed, and the fcc-γ phase can be retained at room temperature, especially through rapid quenching from temperatures above the transition point (~900-1173 K). ufc.brresearchgate.net

Heat treatments are a primary method to manipulate the microstructure. For instance, solution annealing followed by aging can be used to precipitate fine, hard intermetallic phases within a more ductile matrix. In a Co-Cr-Mo alloy, solution treatment at high temperatures (e.g., 1150-1225 °C) followed by quenching can create a supersaturated solid solution. ufc.brresearchgate.net Subsequent aging treatments at intermediate temperatures (e.g., 800-850 °C) can then precipitate intermetallic phases and carbides, such as the ε phase or M23C6 carbides in lamellar structures. ufc.brresearchgate.net

Rapid solidification techniques, such as laser surface melting, can lead to unique microstructural features. This process can produce a fine cellular morphology, suppressing the formation of coarse dendritic structures and solute segregation often seen in as-cast alloys. nih.gov In a Co-Cr-Mo-C alloy, laser melting suppressed the athermal ε-martensite transformation and resulted in a fine distribution of nano-scale carbides in the intercellular regions. nih.gov Similarly, spark plasma sintering of Co-based alloy powders can produce a fine microstructure composed of intermetallic laves phases dispersed in a softer cobalt-based matrix, with porosity decreasing as the sintering temperature increases. mdpi.com

The evolution of the microstructure is also linked to the formation of various intermetallic compounds. In multicomponent systems containing Co and Mo, such as Co-Al-Nb-Mo, heat treatments can lead to the precipitation of needle-like Co3Mo and Co2Nb intermetallic compounds. mdpi.com The morphology and distribution of these precipitates significantly influence the alloy's mechanical properties. researchgate.net

Impact of Cobalt-to-Molybdenum Ratios on Phase Formation and Stability

The ratio of cobalt to molybdenum is a critical factor that governs the phase equilibria and the stability of various intermetallic compounds in the Co-Mo system. The binary phase diagram reveals a series of distinct phases that form at different compositions and temperatures. researchgate.netnist.gov The system includes four solution phases (liquid, hcp-Co, fcc-Co, and bcc-Mo) and several intermetallic compounds. nist.govresearchgate.net

The primary intermetallic phases formed in the Co-Mo system include:

ε-phase (Co3Mo): This phase forms via a peritectoid reaction at approximately 1025 °C. mdpi.com It has a narrow homogeneity range, typically around 23.5 to 25 atomic % (at.%) Mo. researchgate.netresearchgate.net

μ-phase (Co7Mo6): This is a key intermetallic compound with a significant homogeneity range, approximately from 41.5 to 50 at.% Mo. researchgate.netnist.gov It is a hard Laves phase that contributes to the high strength and hardness of many cobalt-based alloys. mdpi.comysxbcn.com In Fe-Mo-Co systems, the μ-Fe7Mo6 and μ-Co7Mo6 phases can form a continuous solid solution. mdpi.com

σ-phase (Co2Mo3): This phase exists over a temperature range from 1273 K to 1523 K and has a homogeneity range of about 3 at.% Mo. researchgate.netnist.gov The formation of the σ phase, which is hard and brittle, can be promoted by higher molybdenum content. researchgate.net

θ-phase (Co9Mo2): Another intermetallic identified in the system. nist.govresearchgate.net

The stability of these phases is directly linked to the Co:Mo ratio. At lower molybdenum concentrations, the microstructure is dominated by cobalt-rich solid solutions (fcc or hcp). As the molybdenum content increases, the system transitions through a series of two-phase and single-phase fields containing the intermetallic compounds. For example, increasing the Mo/Cr ratio in Al0.5CoCrFeMoxNi high entropy alloys leads to the transformation of the BCC phase into topologically close-packed (TCP) phases like the σ and R phases. researchgate.net

In nitrogen-containing environments, the Co:Mo ratio also influences the formation of various cobalt molybdenum nitrides. Depending on the synthesis conditions and stoichiometry, phases such as Co3Mo3N, Co2Mo3N, and Co6Mo6N can be formed. mdpi.comd-nb.info The Co2Mo3N phase, for instance, has been identified as an intermediate in the formation of the more stable Co3Mo3N. mdpi.com The thermal stability of these nitrides varies; Co3Mo3N can decompose into the nitrogen-lean Co6Mo6N phase when exposed to hydrogen, while the Co2Mo3N phase remains more stable under the same conditions. d-nb.info Similarly, in carbon-containing systems, phases like Co3Mo3C and Co6Mo6C can be synthesized, with their stability and activity being composition-dependent. acs.org

The following table summarizes the key intermetallic phases in the binary Co-Mo system.

| Phase Name | Formula | Composition (at.% Mo) | Crystal Structure | Notes |

| ε-phase | Co3Mo | ~23.5 - 25 researchgate.net | Hexagonal (D0₁₉) mdpi.comresearchgate.net | Forms via peritectoid reaction at 1025 °C. mdpi.com |

| μ-phase | Co7Mo6 | ~41.5 - 50 researchgate.netnist.gov | Rhombohedral | A hard Laves phase contributing to strength. mdpi.comysxbcn.com |

| σ-phase | Co2Mo3 | ~57 - 60 | Tetragonal | Stable between 1273 K and 1523 K. researchgate.netnist.gov |

| θ-phase | Co9Mo2 | ~18 | --- | Identified as an intermetallic compound in the system. nist.govresearchgate.net |

Advanced Characterization Techniques for Cobalt Molybdenum Compounds

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic methods are indispensable for probing the local atomic environment, electronic states, and vibrational modes within cobalt-molybdenum compounds. These techniques provide insights that are often inaccessible through bulk analysis methods.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the local geometric and electronic structure of matter. XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

In the context of Co-Mo compounds, particularly hydrodesulfurization (HDS) catalysts, Co K-edge XANES provides information about the oxidation state and coordination symmetry of cobalt atoms. For instance, studies have shown that a weak pre-edge feature in the Co K-edge XANES of highly active catalysts contradicts a purely tetrahedral coordination, suggesting a more complex local environment. acs.org The EXAFS region, on the other hand, provides quantitative information about the coordination numbers and interatomic distances of neighboring atoms. In Co-Mo-S catalysts, Co K-edge EXAFS has revealed a strong correlation between the Co–S and Co–Mo coordination numbers, with the Co–S coordination number approaching 6 in highly active catalysts. acs.org

High-energy resolution fluorescence detection (HERFD) XANES, a more advanced variant of XAS, offers improved resolution in the pre-edge region, enabling a more detailed analysis of the cobalt coordination state. acs.org

Resonant Inelastic X-ray Scattering (RIXS)

Resonant Inelastic X-ray Scattering (RIXS) is an advanced photon-in/photon-out spectroscopic technique that provides detailed information about the electronic structure of materials. aps.org By tuning the incident X-ray energy to a specific absorption edge (e.g., the Co K-edge), RIXS can probe element-specific electronic excitations with high resolution.

For Co-Mo compounds, 1s2p RIXS has been instrumental in distinguishing between different cobalt coordination environments. acs.org It has been successfully employed to study CoMo/Al2O3 HDS catalysts, providing evidence for octahedrally coordinated cobalt in the active Co-Mo-S phase. acs.orgethz.ch This finding contrasts with the tetrahedral coordination often assumed for cobalt in these systems. RIXS is particularly valuable because it can selectively characterize the Co-Mo-S sites, even in the presence of other cobalt species that may not be interacting with the MoS2 phase. acs.orgethz.ch Furthermore, 1s3p RIXS has been used to track the evolution of cobalt's valence, coordination, and symmetry during the in-situ sulfurization of Co-Mo catalyst precursors, revealing the formation of intermediate cobalt oxy-sulfide species that are not detectable by conventional XAS. iucr.orgiucr.org

The power of RIXS lies in its ability to overcome the limitations of traditional XAS, where spectral features can be broadened by core-hole lifetime effects. ethz.ch The improved spectral resolution of RIXS allows for a more precise determination of the local electronic structure, including ligand-field and charge-transfer excitations.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ifpenergiesnouvelles.fr XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

In the study of cobalt-molybdenum compounds, XPS is crucial for determining the surface composition and the chemical states of cobalt and molybdenum. For instance, in Co-Mo catalysts supported on various materials, XPS has been used to quantify the surface atomic ratios of Co/Mo and to identify the different oxidation states of both metals. arabjchem.org The binding energies of the Co 2p and Mo 3d core levels are particularly informative. The Co 2p spectrum can help distinguish between different cobalt species, such as CoO, Co9S8, and the active Co-Mo-S phase, although careful analysis of binding energy shifts and peak shapes is required. arabjchem.orgosti.gov Similarly, the Mo 3d spectrum reveals the presence of different molybdenum oxidation states (e.g., Mo4+, Mo5+, Mo6+), which can be influenced by the catalyst preparation method and treatment conditions. acs.orgscielo.org.mx

XPS has also been instrumental in understanding the changes in surface composition of Co-Mo binary oxide catalysts under different reactive gas environments. rsc.org

| Element | Core Level | Binding Energy (eV) Reference | Compound/Catalyst System |

| Cobalt | Co 2p3/2 | ~782 | Co2+ species in CoO on catalyst surfaces arabjchem.org |

| Molybdenum | Mo 3d5/2 | ~233.2 | MoO3 rsc.org |

| Carbon | C 1s | 284.6 - 285.0 | Contamination carbon for energy referencing ifpenergiesnouvelles.frarabjchem.org |

| Sulfur | S 2p | ~169.5 | Oxidized sulfur species rsc.org |

Table 1: Representative XPS Binding Energies for Elements in Cobalt-Molybdenum Systems.

Raman Spectroscopy of Cobalt-Molybdenum Species

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. nih.gov It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser in the visible, near-infrared, or near-ultraviolet range.

For cobalt-molybdenum compounds, Raman spectroscopy is a valuable tool for characterizing the structure of the molybdenum and cobalt species, particularly in their oxide and sulfide (B99878) forms. In sulfided Co-Mo catalysts, Raman spectra can identify the characteristic vibrational modes of MoS2-like structures. For example, unpromoted MoSx catalysts typically exhibit two prominent peaks around 380 cm-1 and 405 cm-1, which are assigned to the in-plane E12g and out-of-plane A1g vibrational modes of the MoS2 layer structure, respectively. researchgate.net The addition of cobalt as a promoter can lead to shifts and changes in the intensity of these bands, providing insights into the interaction between cobalt and the MoS2 phase. researchgate.net

In the case of molybdenum oxides, Raman spectroscopy can distinguish between different phases such as MoO2 and MoO3, which exhibit characteristic peaks related to Mo-O bending and stretching vibrations. researchgate.net For instance, characteristic Raman peaks for MoOxSy in a MoOxSy-CoPi composite have been observed at 310 cm-1 (E2g) and 355 cm-1 (A1g), which are attributed to first-order Raman vibration modes within S-Mo-S layers. nih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Compound/Catalyst System |

| E12g | ~380 | In-plane vibration of MoS2 layers | Sulfided MoSx catalysts researchgate.net |

| A1g | ~405 | Out-of-plane vibration of MoS2 layers | Sulfided MoSx catalysts researchgate.net |

| E2g | ~310 | First-order Raman vibration mode within S-Mo-S layers | MoOxSy-CoPi composite nih.gov |

| A1g | ~355 | First-order Raman vibration mode within S-Mo-S layers | MoOxSy-CoPi composite nih.gov |

Table 2: Characteristic Raman Bands for Molybdenum Sulfide Species.

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.

In the study of cobalt-molybdenum catalysts, FTIR is often employed to investigate the nature of surface species and their interactions with probe molecules like carbon monoxide (CO). researchgate.net The adsorption of CO on the catalyst surface leads to characteristic IR absorption bands whose frequencies are sensitive to the nature of the adsorption site. For instance, on nitrided CoMo/Al2O3 catalysts, different IR bands for adsorbed CO have been attributed to CO adsorbed on Mo4+ cations and other surface sites. researchgate.net The shifts in the IR bands upon changes in treatment conditions or catalyst composition can provide valuable information about the electronic properties and coordination environment of the surface metal sites. researchgate.net FTIR can also be used to study the structural properties of the bulk catalyst material. nih.gov

| Wavenumber (cm⁻¹) | Assignment | Catalyst System |

| 2179 | CO adsorbed on Mo4+ cations | Nitrided CoMo/Al2O3 researchgate.net |

| 2170 | Strongest IR band after nitridation at 723 K | Nitrided CoMo/Al2O3 researchgate.net |

Table 3: FTIR Bands of CO Adsorbed on Nitrided Cobalt-Molybdenum Catalysts.

Diffraction Methods for Crystalline Phase Analysis

X-ray diffraction (XRD) is a primary tool for determining the crystalline structure of materials. It relies on the constructive interference of monochromatic X-rays and a crystalline sample. The scattered X-rays produce a diffraction pattern that is unique to the crystal structure of the material.

For cobalt-molybdenum compounds, XRD is essential for identifying the crystalline phases present. nih.gov For example, in Co-Mo alloys, XRD can distinguish between the hexagonal close-packed (HCP) and face-centered cubic (FCC) phases of cobalt. scielo.brscielo.br In cobalt ferrite (B1171679) doped with molybdenum, XRD has been used to confirm the formation of an inverse spinel cubic phase and to determine the lattice parameters. acs.org

In the case of catalysts, XRD is used to characterize the crystalline structure of the support material (e.g., Al2O3) and the active phases. For instance, in CoMo/Al2O3 catalysts, XRD patterns can reveal the presence of crystalline MoO3 and Co3O4 in the calcined state. ijcce.ac.ir After sulfidation, the XRD patterns of unsupported cobalt-molybdenum sulfide catalysts often show a poorly crystalline structure characteristic of 2H-MoS2 with a low degree of stacking. researchgate.net The analysis of XRD peak positions and intensities allows for the identification of different phases and the estimation of crystallite size. researchgate.net

| Compound/Phase | Crystal System | Space Group | Lattice Parameters (Å) | JCPDS Card No. |

| CoMoO4 | Monoclinic | C2/m | a=9.3792, b=6.3331, c=7.6281, β=115.832° | - |

| Co3Mo3N | Cubic | Fd-3m | - | 01-089-7953 acs.org |

| CoMoO4 (dehydrated) | - | - | - | 00-021-0868 acs.org |

| MoOxSy-CoPi | Orthorhombic | - | - | 65-2421 nih.gov |

| CoPi | Orthorhombic | - | - | 01-078-6161 nih.gov |

Table 4: Crystallographic Data for Selected Cobalt-Molybdenum Compounds.

X-ray Powder Diffraction (XRPD) and In-situ XRPD Studies

Microscopic and Imaging Techniques for Morphological and Compositional Analysis

Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface morphology, particle size, and aggregation state of cobalt-molybdenum compounds. SEM analysis reveals a wide variety of morphologies depending on the synthesis method and chemical composition.

Research has shown that Co-Mo compounds can be synthesized as aggregates of rounded particles, with typical diameters around 125 nm for Co₃Mo. researchgate.net Other preparations yield well-defined nanoparticles or nanorods. mdpi.comnih.gov For example, CoMoO₄ synthesized by a solid-state reaction method was shown to have a more uniform nanorod micromorphology and better crystallinity when using Co(NO₃)₂·6H₂O as the cobalt source compared to other salts. mdpi.com More complex, hierarchical structures have also been observed, such as flower-like microspheres assembled from ultrathin mesoporous nanosheets. mdpi.com In the development of catalysts, SEM is used to track morphological changes during synthesis; for instance, polyhedral ZIF-67 particles have been observed to transform into porous, wrinkled nanosheet-based materials upon reaction with ammonium (B1175870) molybdate (B1676688) to form a Co-Mo metal-organic framework (MOF). nih.gov The morphology is often pseudomorphic, meaning the shape of the final material, such as aggregated needles, is retained from the precursor through nitridation or carburization processes. acs.org

| Compound | Synthesis Method | Observed Morphology | Reference |

| CoMoP | MOF-derived | Porous, wrinkled nanosheets | nih.gov |

| CoMoO₄ | Sol-gel | Well-defined nanoparticles | nih.gov |

| Co₃Mo | Freeze-drying precursor | Aggregates of rounded particles (~125 nm diameter) | researchgate.net |

| CoMoO₄ | Solid-state reaction | Nanorods | mdpi.com |

| Co-Mo Mixed Oxide | Hydrothermal & Calcination | Flower-like microspheres composed of nanosheets | mdpi.com |

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for detailed analysis of the internal nanostructure, crystallinity, and lattice features of cobalt-molybdenum compounds. TEM images can confirm the ultrathin nature of nanosheets and reveal features such as porosity. nih.govcsic.es For instance, TEM analysis of CoMoP nanosheets derived from a MOF precursor confirmed their 2D ultrathin morphology and revealed the presence of numerous holes. csic.es

High-Resolution TEM (HRTEM) can visualize the atomic lattice fringes of a material. In one study, HRTEM images of CoMoP showed weak crystallinity with strong middle- to long-range disorder. nih.gov In another, the lattice spacing of cobalt nanoparticles on a molybdenum oxide film was measured to be 0.21 nm. acs.org Selected Area Electron Diffraction (SAED), a technique available in TEM, provides further information on the crystalline nature of the material. SAED patterns of CoMoO₄ microspheres revealed their single-crystalline nature, with diffraction spots indexed to specific crystal planes of the monoclinic structure. researchgate.net

| Compound | Technique | Key Findings | Reference |

| CoMoP | TEM, HRTEM, SAED | Ultrathin nanosheet structure; weak crystallinity with middle/long-range disorder. | nih.govsemanticscholar.org |

| Co-Mo Nitride | TEM | 2D ultrathin nanosheet morphology with numerous pores. | csic.es |

| Co on MoO₃₋ₓ film | HRTEM | Lattice spacing of Co nanoparticles measured at 0.21 nm. | acs.org |

| CoMoO₄ | TEM, SAED | Microsphere structure composed of nanoflakes; single-crystalline nature confirmed by diffraction spots. | researchgate.net |

Energy-Dispersive X-ray Spectroscopy (EDS or EDXS), typically coupled with SEM or TEM, is a standard technique for determining the elemental composition of a material. thermofisher.combruker.com It works by detecting characteristic X-rays emitted from the sample when struck by the electron beam, allowing for qualitative and quantitative analysis of the elements present. thermofisher.com

EDS analysis is crucial for confirming the successful incorporation of both cobalt and molybdenum into the final product and for determining their atomic ratio. In the synthesis of CoMoP nanosheets, EDS analysis was used to confirm a Co:Mo atomic ratio of approximately 4:1, which corresponds to the "Cobalt--molybdenum (1/4)" stoichiometry. nih.gov This same study demonstrated the utility of EDS in distinguishing between different samples, as a material synthesized with an alternative molybdenum source showed a much lower molybdenum content, with a Co/Mo ratio of 18.8. nih.gov EDS mapping can further provide a visual representation of the spatial distribution of elements, demonstrating that Co, Mo, and other elements like P or O are homogeneously distributed throughout the material's nanostructure. nih.govresearchgate.net

| Compound | Key EDS Finding | Reported Atomic Ratio | Reference |

| CoMoP | Confirmed a Co/Mo ratio of 4. | Co/Mo ≈ 4 | nih.gov |

| Co-Mo Nitride | Revealed an overall Co:Mo molar ratio of 3.2. | Co/Mo = 3.2 | csic.es |

| CoMoO₄ | Confirmed the elemental molar ratio of Co, Mo, and O. | Co:Mo:O ≈ 1:1:4 | researchgate.net |

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Thermal Analysis for Phase Transitions and Material Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), Differential Thermal Analysis (DTA), and Thermogravimetric Analysis (TGA), are vital for understanding the thermal stability and phase transitions of cobalt-molybdenum compounds as a function of temperature.

DTA and DSC measure the difference in heat flow between a sample and a reference as a function of temperature, revealing endothermic (heat absorbing) and exothermic (heat releasing) transitions. An early DTA study on the room-temperature phase of cobalt molybdate identified two distinct transitions upon heating: an exothermic event at 325°C and an endothermic one at 336°C, which did not reappear upon cooling, indicating an irreversible phase change. dtic.mil DSC has been used to study phase transitions in more complex Co-Mo containing systems, where minimums in the DSC curve under heating correspond to events such as γ + Co₃Mo → γ and γ → γ + B2 phase transitions. mdpi.com

Thermogravimetric Analysis (TGA) measures changes in mass with temperature, providing information on dehydration, decomposition, and reduction processes. TGA is often used to supplement in-situ XRD studies to correlate structural changes with mass loss events, such as the evolution of gaseous water from hydrated phases or the reduction of oxides. acs.orgacs.org For example, the thermal decomposition of CoMoO₄·nH₂O shows two main mass loss stages: one between 100-200°C for reversibly bound water and a second between 200-400°C corresponding to the loss of water from the crystal structure itself, leading to the formation of anhydrous β-CoMoO₄. acs.org

Thermogravimetry (TG)

Thermogravimetry (TG) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For cobalt-molybdenum compounds, TG is instrumental in studying the decomposition of precursors, the thermal stability of different phases, and the processes of reduction and oxidation.

The thermal decomposition of cobalt-molybdenum catalyst precursors, often prepared from salts like ammonium heptamolybdate and cobalt nitrate (B79036), can be monitored using TG. researchgate.net Studies have shown that the decomposition process occurs in distinct stages. For instance, initial weight loss up to 100-120°C is typically attributed to the evaporation of physically adsorbed water. scielo.org.mxcore.ac.uk Further heating leads to more complex decomposition events. In precursors containing organic additives like citric acid, a weight loss between 220°C and 410°C can be observed, corresponding to overlapping reactions such as the decomposition of the organic matrix and the partial dehydration and decomposition of the metal precursor salts. researchgate.net

The composition of the Co-Mo mixture significantly influences the decomposition pathway. For mixtures with low cobalt content, the decomposition pattern of ammonium heptamolybdate remains largely unchanged. researchgate.net However, with higher cobalt concentrations (10–90 mol% as Co₃O₄), the decomposition can be simplified from a multi-step to a single-step process. researchgate.net

The atmosphere under which the analysis is performed is also critical. Under an inert nitrogen flow, the thermal stability of the materials can be assessed. scielo.org.co For example, thermogravimetric analysis of CoMo/Nb₂O₅ catalysts under nitrogen shows the decomposition temperature of the precursors. scispace.com

Table 1: TG Data for Decomposition of Co-Mo Catalyst Precursors

| Temperature Range (°C) | Event | Sample Context |

| Up to 120 | Evaporation of adsorbed water | General for various Co-Mo precursors scielo.org.mxcore.ac.uk |

| 220 - 410 | Decomposition of organic additives and partial decomposition of metal salts | Citric acid-containing Co-Mo precursors researchgate.net |

| 303 - 1073 | Thermal stability analysis under inert atmosphere | CoMo/Nb₂O₅ catalysts scielo.org.co |

Specialized Techniques for Active Site and Defect Probing

To understand the catalytic activity of cobalt-molybdenum compounds, it is essential to probe their active sites and defect structures. Specialized techniques offer the sensitivity required to investigate these nanoscale features.

Positron Annihilation Spectroscopy (PAS) for Vacancy Studies

Positron Annihilation Spectroscopy (PAS) is a non-destructive and highly sensitive technique for studying open-volume defects, such as vacancies and vacancy clusters, in materials. researchgate.netnih.gov When positrons are implanted into a solid, they can become trapped in these low-electron-density regions. researchgate.net The subsequent annihilation of the positron with an electron provides information about the size, concentration, and chemical environment of the defects. polimi.itscispace.com

The two primary PAS techniques are Positron Annihilation Lifetime Spectroscopy (PALS) and Doppler Broadening Spectroscopy (DBS). polimi.it

PALS measures the time between the positron's entry into the material and its annihilation. This lifetime is a direct measure of the electron density at the annihilation site and can be correlated to the size of the vacancy-type defects. polimi.it

DBS measures the Doppler shift of the annihilation gamma-rays, which provides information on the momentum distribution of the electrons at the annihilation site. This can be used to identify the chemical elements surrounding the defect. polimi.it

In the context of molybdenum-based materials, PAS provides direct information about the defect structure, including the concentration and type of vacancies. mdpi.com The positron lifetime spectrum can be fitted to identify different components corresponding to various annihilation locations, thus characterizing the defects. mdpi.com This technique is particularly valuable for identifying atomic-scale defects that are difficult to observe with traditional microscopy methods. mdpi.comrsc.org While specific PAS studies focused solely on the "Cobalt-molybdenum (1/4)" stoichiometry are not widely documented, the principles of the technique are broadly applicable to understanding vacancy defects in Co-Mo catalyst systems, which are crucial for their catalytic function. researchgate.net

Temperature Programmed Reduction (TPR) for Reducibility and Species Identification

Temperature Programmed Reduction (TPR) is a powerful technique used to characterize the reducibility of metal oxides in a catalyst. numberanalytics.com A sample is heated at a constant rate in a stream of a reducing gas, typically a mixture of H₂ and an inert gas like Ar or N₂, and the consumption of the reducing gas is monitored by a thermal conductivity detector (TCD). numberanalytics.comacademicjournals.org The resulting TPR profile, a plot of H₂ consumption versus temperature, provides a fingerprint of the reducible species present in the catalyst.

For Co-Mo catalysts, TPR is essential for identifying the different cobalt and molybdenum oxide species and understanding their interaction with the support and with each other. The reduction of these catalysts generally occurs in distinct temperature regions.

Low-Temperature Reduction (300-500°C): This region is often associated with the reduction of Mo⁶⁺ species to Mo⁴⁺. rsc.orgrepositorioinstitucional.mx For example, a peak around 500°C is attributed to the reduction of octahedral Mo⁶⁺ in oxomolybdate species to Mo⁴⁺. scielo.org.mx The reduction of Co₃O₄ to CoO can also occur in this range. rsc.org

High-Temperature Reduction (above 500°C): This region typically corresponds to the reduction of more stable species. The reduction of Mo⁴⁺ to metallic Mo occurs at very high temperatures, often above 800°C. rsc.org The reduction of cobalt species that interact strongly with the support, such as cobalt aluminate (CoAl₂O₄), also takes place at high temperatures (around 900°C or higher). rsc.org The reduction of Co²⁺ to Co⁰ can be observed at temperatures ranging from 871K to 970K, depending on the interaction with the support. rsc.org

The TPR profile is highly sensitive to the catalyst preparation method and the type of support used. For instance, CoMo catalysts prepared via colloidal synthesis can show lower reduction temperatures compared to those prepared by conventional impregnation, indicating weaker metal-support interactions and easier reducibility. rsc.org The addition of chelating agents can also influence the TPR profile by altering the dispersion and interaction of the metal species. researchgate.net

Table 3: TPR Peak Assignments for Co-Mo Catalysts

| Temperature Range (°C) | Reduction Process | Species Involved |

| ~300 - 350 | Co³⁺ → Co²⁺ | Co₃O₄ academicjournals.org |

| ~482 | Mo⁶⁺ → Mo⁴⁺ | Octahedral Mo species rsc.org |

| ~598 - 700 | Co²⁺ → Co⁰ | Co²⁺ species with weaker support interaction rsc.org |

| ~845 | Mo⁴⁺ → Mo⁰ | Molybdenum species rsc.org |

| >900 | Co²⁺ → Co⁰ | CoAl₂O₄ (cobalt aluminate spinel) rsc.org |

Catalytic Applications of Cobalt Molybdenum Compounds

Hydrodesulfurization (HDS) Catalysis by Cobalt-Molybdenum Sulfides

Cobalt-molybdenum (Co-Mo) sulfides are extensively utilized as catalysts in the hydrodesulfurization (HDS) process, a critical step in refining crude oil to produce cleaner fuels. oup.comrsc.org These catalysts are typically composed of molybdenum disulfide (MoS₂) promoted by cobalt atoms and supported on a high-surface-area material like gamma-alumina (γ-Al₂O₃). acs.orgresearchgate.netsharif.edu The synergy between cobalt and molybdenum is crucial for the high catalytic activity observed in the removal of sulfur-containing compounds from petroleum feedstocks. academie-sciences.frresearchgate.net

Mechanisms of Sulfur Removal: Direct Desulfurization versus Hydrogenation Pathways

The removal of sulfur from organosulfur compounds during HDS over Co-Mo sulfide (B99878) catalysts proceeds through two primary reaction pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD). uu.nlmdpi.comau.dk

The Direct Desulfurization (DDS) pathway involves the direct cleavage of the carbon-sulfur (C-S) bond within the sulfur-containing molecule. mdpi.comrsc.org For instance, in the HDS of thiophene, the DDS route leads to the formation of butadiene, which is subsequently hydrogenated to butane. mdpi.com This pathway is often associated with the coordinatively unsaturated sites (CUS) on the molybdenum atoms at the edges of the MoS₂ slabs. rsc.org

The Hydrogenation (HYD) pathway , on the other hand, involves the initial hydrogenation of the aromatic ring of the sulfur-containing compound, followed by the cleavage of the C-S bond. mdpi.comrsc.org In the case of thiophene, it is first hydrogenated to tetrahydrothiophene (B86538) (THT), which is then desulfurized to produce butane. mdpi.com For more complex molecules like dibenzothiophene (B1670422) (DBT), the HYD route is particularly important. nih.gov The addition of a cobalt promoter has been shown to accelerate the prehydrogenation steps, particularly on the sulfur-edge (S-edge) of the MoS₂ structure. rsc.org

The selectivity between the DDS and HYD pathways is influenced by several factors, including the specific organosulfur compound being treated, the reaction conditions, and the properties of the catalyst, such as the promoter type and the morphology of the active phase. nih.govacs.org For example, Ni-Mo catalysts tend to favor the HYD pathway more than Co-Mo catalysts. nih.gov

Role of Cobalt as a Promoter and Active Site Formation (CoMoS Phase)

The enhanced catalytic activity of Co-Mo catalysts compared to unpromoted MoS₂ is attributed to the formation of a unique active phase known as the "CoMoS phase". oup.comaip.org In this phase, cobalt atoms are located at the edges of the MoS₂ nanocrystallites. oup.comumich.edu The formation of this phase is crucial, and it is understood that molybdenum must be sulfided before cobalt to create the CoMoS structure. aip.org

The exact structure of the CoMoS active site has been a subject of extensive research. The "Co-Mo-S" model suggests that cobalt atoms decorate the edges of the MoS₂ slabs. oup.com Some studies propose that these active sites consist of dinuclear cobalt clusters. oup.com The interaction between cobalt and the MoS₂ edges leads to a modification of the electronic properties and the creation of highly active sites for HDS reactions.

The promoting effect of cobalt is multifaceted. It is believed to weaken the metal-sulfur bond strength, which facilitates the formation of sulfur vacancies, a key step in the catalytic cycle. rsc.org The addition of cobalt can also influence the morphology of the MoS₂ slabs, with some studies indicating that it enhances the stacking of MoS₂ layers. researchgate.net The optimal Co/Mo ratio is a critical parameter in catalyst preparation, as it dictates the number of active CoMoS sites formed. acs.orgresearchgate.net Typically, industrial catalysts have a Co/Mo atomic ratio between 0.3 and 0.5. acs.org

The nature of the cobalt precursor and the preparation method can also significantly impact the catalyst's activity by influencing the dispersion of the active metals and their interaction with the support. academie-sciences.frrsc.org

| Catalyst System | Support | Key Finding | Reference |

|---|---|---|---|

| CoMo | γ-Al₂O₃ | The CoMoS phase, with Co at the edges of MoS₂ particles, is the active site. | oup.com |

| CoMo | γ-Al₂O₃ | HDS activity is highly dependent on the Co/Mo ratio, with an optimal ratio leading to the highest reaction rate. | researchgate.net |

| CoMo | δ-Al₂O₃ | The type of alumina (B75360) support affects the dispersion of the active metal phase and, consequently, the HDS activity. | sharif.edu |

| CoMo | γ-Al₂O₃, TiO₂, SiO₂ | The method of promoter addition and the type of support influence the synergistic effect and overall HDS activity. | academie-sciences.fr |

Influence of Vacancies and Coordination Environment on HDS Activity

The catalytic activity of Co-Mo-S catalysts in HDS is intrinsically linked to the presence of sulfur vacancies and the coordination environment of the metal atoms at the active sites. acs.orgrsc.org The generally accepted mechanism posits that the first step in the HDS reaction is the creation of a sulfur vacancy on the catalyst surface. acs.org This vacancy then serves as a site for the adsorption of the sulfur-containing reactant molecule.

The formation of these vacancies is more favorable at the edges of the MoS₂ slabs, particularly at the corner sites, compared to the basal planes which are considered relatively inert. researchgate.netresearchgate.net DFT calculations have shown that the presence of cobalt as a promoter at the S-edge of MoS₂ makes the formation of a single sulfur vacancy more favorable. researchgate.net

The coordination environment of the cobalt promoter atoms is also a critical factor. While model systems on inert supports often show tetrahedral coordination for cobalt, studies on alumina-supported HDS catalysts have revealed an octahedral coordination of cobalt in the Co-Mo-S phase. acs.org This octahedral coordination is maintained during the catalytic cycle, with the reactant molecule filling the sulfur vacancy. acs.org

The morphology of the MoS₂ slabs, including their length and stacking, influences the number and type of active sites. researchgate.netacs.org For instance, a higher stacking number can lead to a greater proportion of "rim" sites (active in both hydrogenation and C-S bond cleavage) compared to "edge" sites (primarily active in C-S bond cleavage). researchgate.net This, in turn, can affect the selectivity of the catalyst towards either the DDS or HYD pathway. researchgate.net

Carbon Dioxide (CO₂) Conversion and Activation Catalysis

Cobalt-molybdenum compounds are also emerging as effective catalysts for the conversion and activation of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals and fuels. uwaterloo.camdpi.com This application is of significant interest for CO₂ utilization and the development of more sustainable chemical processes.

Reverse Water-Gas Shift (RWGS) Reaction Mechanisms and Kinetics

The reverse water-gas shift (RWGS) reaction (CO₂ + H₂ ⇌ CO + H₂O) is a key step in the conversion of CO₂ to synthesis gas (syngas), a mixture of CO and H₂, which can then be used to produce hydrocarbons and other chemicals via processes like Fischer-Tropsch synthesis. mdpi.com Cobalt-molybdenum catalysts, in both their oxide and carbide forms, have shown promise for this reaction. uwaterloo.camdpi.com

Studies on Co-Mo oxide catalysts suggest that the Co cation acts as a Lewis acid and, in conjunction with a neighboring oxygen vacancy, activates the CO₂ molecule. acs.org The reaction proceeds through a transition state where the cobalt interacts with the carbon atom of CO₂ while the oxygen vacancy facilitates the removal of an oxygen atom. acs.org

The kinetics of the RWGS reaction over Co-Mo catalysts are influenced by the catalyst composition and reaction conditions. For Co-Mo carbide catalysts, it has been proposed that a redox mechanism is the preferred pathway. researchgate.net In this mechanism, the rate-determining step is the dissociation of a hydroxyl (OH) group into a surface oxygen atom and a hydrogen atom. researchgate.net The active catalyst in this case is suggested to be the Mo edge with partial cobalt substitution and a specific sulfur coverage. researchgate.net

| Catalyst | Support | CO₂ Conversion (%) | Temperature (°C) | Key Observation | Reference |

|---|---|---|---|---|---|

| Co-Na-Mo | SiO₂ | 31.1 | 200 | High CO₂ conversion with significant hydrocarbon selectivity. | ucl.ac.uk |

| Co-Na-Mo | ZSM-5 | 29.1 | 200 | High CO₂ conversion with very high selectivity towards hydrocarbons. | ucl.ac.uk |

| Co-Na-Mo | TiO₂ | 13.5 | 200 | Highest chain growth probability for hydrocarbon formation. | ucl.ac.uk |

| Co-Na-Mo | CeO₂ | 15.1 | 200 | Moderate CO₂ conversion with a lower hydrocarbon to CO ratio. | ucl.ac.uk |

| Co-Mo Nano Catalyst | γ-Al₂O₃ | 78 | 600 | High conversion of CO₂ primarily to CO (73%) and some methane (B114726) (5%). | researchgate.net |

Ethane-CO₂ Catalytic Coupling for Hydrocarbon Production

A promising application of cobalt-molybdenum catalysts is the catalytic coupling of ethane (B1197151) (C₂H₆) with CO₂ to produce more valuable hydrocarbons, such as ethylene (B1197577) and aromatics. acs.orgresearchgate.net This process simultaneously utilizes two abundant resources: ethane from shale gas and the greenhouse gas CO₂. researchgate.netresearchgate.net

In this reaction, the Co-Mo oxide catalyst is bifunctional, mediating both the activation of ethane and the reduction of CO₂. acs.org The activation of C-H bonds in ethane is a kinetically relevant step and requires reactive oxygen species that are generated from the activation of CO₂ via the RWGS reaction. acs.org This creates a coupled catalytic cycle where the rate of ethane conversion is directly dependent on the rate of the RWGS reaction. acs.org

The synergy between cobalt and molybdenum in CoMoOₓ moieties is crucial for this process. The cobalt cation acts as a Lewis acid, while a vicinal oxygen vacancy assists in the activation of CO₂. acs.org This mechanistic understanding allows for the design of dual-functional Co-Mo catalysts that can effectively couple ethane activation with CO₂ reduction, leading to increased turnovers and mitigating catalyst deactivation from coke formation. acs.org The co-fed CO₂ can also help reduce coke deposition through the reverse Boudouard reaction (CO₂ + C → 2CO), thereby enhancing catalyst stability. osti.gov

Synergistic Catalytic Roles in CO₂ Activation and C-H Bond Activation

The catalytic coupling of carbon dioxide (CO₂) reduction and alkane activation, such as in the oxidative dehydrogenation of ethane (C₂H₆), represents a significant pathway for producing value-added chemicals while utilizing a greenhouse gas. In this context, cobalt-molybdenum oxides (CoMoOₓ) have demonstrated notable efficacy, driven by a synergistic relationship between the cobalt and molybdenum centers that facilitates the dual activation of CO₂ and C-H bonds. acs.orgresearcher.life

Efficient activation of CO₂ within the RWGS cycle is paramount as it maintains a higher oxygen content in the CoMoOₓ moieties. This, in turn, leads to more effective C-H bond activation in ethane and promotes the oxidation of coke precursors, thereby enhancing turnover rates and mitigating catalyst deactivation. acs.org

Mechanistic studies have elucidated the specific roles of the metal centers. The cobalt cation functions as a Lewis acid site. In conjunction with an adjacent oxygen vacancy, the Co site activates the CO₂ molecule. This occurs via a "Vacancy route," which proceeds through a kinetically significant transition state, described as [Co···C(O)═O···□(vacancy)···Mo]‡. In this state, the cobalt atom interacts with the carbon of the CO₂, while the oxygen vacancy abstracts one of the oxygen atoms from CO₂. acs.org The result of these kinetically coupled cycles is that the conversion rates for ethane dehydrogenation and reforming are directly dependent on the rate of the RWGS reaction. acs.org This understanding of rate coupling and the dual functionality of the Co-Mo sites has been instrumental in the rational design of effective CoMoOₓ catalysts for the concurrent activation of C-H bonds and reduction of CO₂. acs.orgresearcher.life

Ammonia (B1221849) Synthesis Catalysis using Cobalt-Molybdenum Nitrides

Cobalt-molybdenum nitrides have emerged as one of the most promising classes of catalysts for ammonia synthesis, exhibiting activities that can surpass the conventional multipromoted iron catalysts used in the Haber-Bosch process. d-nb.inforesearchgate.net The unique structure and electronic properties of these bimetallic nitrides make them highly effective for the demanding task of N₂ dissociation.

Active Phases and Structure-Property Relationships in Ammonia Synthesis

The catalytic activity of cobalt-molybdenum nitride systems is intrinsically linked to their phase composition. The active material is not a single compound but rather a mixture of two key phases: Co₂Mo₃N and Co₃Mo₃N . d-nb.info The synthesis process, typically involving the ammonolysis of a cobalt molybdate (B1676688) hydrate (B1144303) (CoMoO₄·3/4H₂O) precursor, results in the formation of these two nitride phases. d-nb.infomdpi.com

Of the two, Co₃Mo₃N is frequently identified as a highly active phase for ammonia synthesis. researchgate.netpreprints.orgmdpi.com Its structure is characterized by a hexagonal arrangement of Co₈ clusters embedded within a molybdenum nitride framework, creating a bifunctional catalyst where both the distinct metal clusters and the metal-support interactions play a role. preprints.orgmdpi.com The mechanism of action is thought to involve a Mars-van Krevelen type process, where lattice nitrogen from the nitride structure reacts with hydrogen to form ammonia. The resulting nitrogen vacancies on the catalyst surface are then replenished by nitrogen from the gas phase. d-nb.info

Thermal Stability and Deactivation Mechanisms in Ammonia Synthesis Catalysts